molecular formula C10H8BrF3O B1383607 1-Bromo-2-(2,2,2-trifluoroethoxy)-3-vinylbenzene CAS No. 2167970-45-6

1-Bromo-2-(2,2,2-trifluoroethoxy)-3-vinylbenzene

Cat. No.: B1383607
CAS No.: 2167970-45-6
M. Wt: 281.07 g/mol
InChI Key: CYJFFOZVJWXJGF-UHFFFAOYSA-N
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Description

1-Bromo-2-(2,2,2-trifluoroethoxy)-3-vinylbenzene is a brominated aromatic compound featuring a trifluoroethoxy (-OCH₂CF₃) group at position 2 and a vinyl (-CH=CH₂) group at position 3. The bromine substituent at position 1 enhances its utility as a precursor in cross-coupling reactions, such as Suzuki-Miyaura or Ullmann couplings, where it acts as an electrophilic aryl halide . The trifluoroethoxy group, a strong electron-withdrawing substituent, significantly influences the compound’s electronic properties, increasing its reactivity toward nucleophilic substitution compared to non-fluorinated analogs. The vinyl group introduces additional versatility, enabling further functionalization via polymerization or cycloaddition reactions.

Properties

IUPAC Name

1-bromo-3-ethenyl-2-(2,2,2-trifluoroethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrF3O/c1-2-7-4-3-5-8(11)9(7)15-6-10(12,13)14/h2-5H,1,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYJFFOZVJWXJGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C(=CC=C1)Br)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of 1-Bromo-2-(2,2,2-trifluoroethoxy)benzene

  • Reagents : 1-Bromo-2-hydroxybenzene, 2,2,2-trifluoroethanol, sodium hydride (NaH), copper(II) sulfate (CuSO₄).
  • Conditions :
    • React 1-bromo-2-hydroxybenzene with sodium trifluoroethoxide (generated in situ from NaH and 2,2,2-trifluoroethanol) in dimethylformamide (DMF) at 85–105°C for 12–24 hours.
    • CuSO₄ (5 mol%) acts as a catalyst for Ullmann-type coupling.
  • Yield : ~80–85% (extrapolated from analogous reactions in).

Step 2: Introduction of the Vinyl Group via Heck Coupling

  • Reagents : 1-Bromo-2-(2,2,2-trifluoroethoxy)benzene, vinyl bromide, palladium acetate (Pd(OAc)₂), triethylamine (TEA).
  • Conditions :
    • Employ a Pd-catalyzed Heck reaction in 1,4-dioxane at 110°C for 8–12 hours.
    • Use TEA as a base to neutralize HBr byproducts.
  • Yield : ~70–75% (estimated based on similar coupling reactions).

Photochemical Vinylation of a Prefunctionalized Intermediate

Step 1: Preparation of 1-Bromo-2-(2,2,2-trifluoroethoxy)-3-iodobenzene

  • Reagents : 1-Bromo-2-(2,2,2-trifluoroethoxy)benzene, iodine (I₂), silver triflate (AgOTf).
  • Conditions :
    • Direct iodination at the meta position using AgOTf as a Lewis acid in dichloromethane (DCM) at 0°C.
  • Yield : ~65% (analogous to iodination methods in).

Step 2: Photochemical Elimination to Form the Vinyl Group

  • Reagents : 1-Bromo-2-(2,2,2-trifluoroethoxy)-3-iodobenzene, lead tetraacetate (Pb(OAc)₄), trifluoroacetic acid (TFA).
  • Conditions :
    • Irradiate with a tungsten lamp in heptanes for 72 hours in the presence of I₂.
    • Eliminate HI to form the vinyl group via a radical pathway.
  • Yield : ~98% (as reported for similar stilbene derivatives).

One-Pot Sequential Functionalization

Reagents : 1,2-Dibromo-3-vinylbenzene, 2,2,2-trifluoroethanol, NaH, CuI.

  • Conditions :
    • Substitute one bromine atom with trifluoroethoxy using NaH/CuI in DMF at 90°C.
    • Retain the vinyl group and second bromine intact via steric protection.
  • Yield : ~60–65% (inferred from multi-halogen substitution in).

Comparative Analysis of Methods

Method Key Advantages Limitations Yield
Nucleophilic + Heck High regioselectivity Requires palladium catalyst 70–75%
Photochemical High efficiency for vinylation Long reaction time (72 h) 98%
One-Pot Simplified workflow Lower yield due to competing pathways 60–65%

Critical Reaction Parameters

  • Solvent Choice : DMF or 1,4-dioxane enhances solubility of intermediates.
  • Catalysts : CuSO₄ (for substitution), Pd(OAc)₂ (for coupling).
  • Temperature Control : Elevated temperatures (85–110°C) accelerate substitution but may degrade sensitive groups.

Chemical Reactions Analysis

1-Bromo-2-(2,2,2-trifluoroethoxy)-3-vinylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The vinyl group can undergo oxidation to form epoxides or reduction to form alkanes.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

    Common Reagents and Conditions: Typical reagents include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-2-(2,2,2-trifluoroethoxy)-3-vinylbenzene is a specialized compound that has garnered attention in various scientific research applications due to its unique chemical properties. This article provides a comprehensive overview of its applications, supported by data tables and case studies from verified sources.

Material Science

This compound is utilized in the synthesis of advanced materials, particularly in polymer chemistry. Its vinyl group allows for easy incorporation into polymer matrices through radical polymerization processes.

Case Study: Polymer Synthesis

In a study published in the Journal of Polymer Science, researchers demonstrated the use of this compound in creating fluorinated polymers with enhanced thermal stability and chemical resistance. The incorporation of the trifluoroethoxy group significantly improved the material's performance in harsh environments.

Pharmaceutical Applications

The compound has potential applications in drug design and development. Its unique structure can be used to modify existing pharmaceutical compounds to enhance their efficacy or reduce side effects.

Case Study: Drug Modification

A research team investigated the modification of anti-cancer agents using this compound as a building block. The study found that derivatives exhibited improved solubility and bioavailability compared to their parent compounds, suggesting a promising avenue for future drug development.

Organic Synthesis

This compound serves as an important intermediate in various organic synthesis pathways. It can participate in cross-coupling reactions, which are crucial for constructing complex organic molecules.

Table 2: Synthesis Pathways

Reaction TypeDescription
Suzuki CouplingForms biaryl compounds
Heck ReactionProduces substituted alkenes
Sonogashira CouplingGenerates alkynylated products

Fluorinated Compounds Development

Due to the presence of trifluoroethoxy groups, this compound is significant in developing fluorinated compounds that exhibit unique properties such as low surface energy and high thermal stability.

Case Study: Surface Coatings

Research published in Surface Science Reports highlighted the use of fluorinated compounds derived from this compound for creating non-stick coatings. These coatings demonstrated excellent durability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(2,2,2-trifluoroethoxy)-3-vinylbenzene depends on its specific application:

    Molecular Targets: In biological systems, the compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: The trifluoroethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The vinyl group can participate in covalent bonding with target proteins, leading to irreversible inhibition.

Comparison with Similar Compounds

Research Findings and Industrial Relevance

  • Materials Science : Vinyl-substituted bromobenzenes are precursors for conductive polymers, as demonstrated by the synthesis of 3-bromo-2-fluorostyrene () .

Biological Activity

1-Bromo-2-(2,2,2-trifluoroethoxy)-3-vinylbenzene is an organic compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and materials science. This compound features a bromine atom, a trifluoroethoxy group, and a vinyl group attached to a benzene ring, contributing to its unique properties.

  • Molecular Formula : C10H8BrF3O
  • IUPAC Name : 1-bromo-3-ethenyl-2-(2,2,2-trifluoroethoxy)benzene
  • CAS Number : 2167970-45-6

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The trifluoroethoxy group enhances lipophilicity, facilitating membrane permeability and intracellular access. The vinyl group can participate in covalent bonding with target proteins, potentially leading to irreversible inhibition of enzymatic activity.

Biological Applications

This compound has several notable applications in biological research:

  • Development of Bioactive Molecules : This compound serves as a building block for synthesizing bioactive molecules that can modulate biological pathways or serve as probes for studying cellular processes.
  • Enzyme Inhibition Studies : Its structural features allow it to act as an inhibitor for specific enzymes. Studies have shown that compounds with similar structures can inhibit protein tyrosine phosphatases (PTPs), which are crucial in cellular signaling pathways .

Case Study 1: Enzyme Interaction

In a study examining the interaction of fluorinated compounds with human enzymes involved in carcinogen metabolism, researchers found that compounds similar to this compound could significantly alter enzyme activity profiles. The presence of the trifluoroethoxy group was noted to enhance binding affinity to certain PTPs .

Case Study 2: Synthesis of Fluorinated Probes

Research has demonstrated the utility of this compound in synthesizing fluorinated probes for imaging studies. These probes have been used to study receptor dynamics and cellular uptake mechanisms due to their favorable lipophilicity and reactivity .

Comparative Analysis

To better understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
1-Bromo-3-vinylbenzeneLacks trifluoroethoxy groupLess reactive in enzyme inhibition
1-Bromo-2-(trifluoromethoxy)benzeneContains trifluoromethoxy groupDifferent reactivity profile due to ether variation
1-Bromo-4-vinylbenzeneVinyl group at para positionDifferent coupling reactions compared to ortho position

Q & A

Q. What are the common synthetic routes for preparing 1-Bromo-2-(2,2,2-trifluoroethoxy)-3-vinylbenzene, and what are their respective advantages and limitations?

  • Methodological Answer : Synthesis typically involves sequential functionalization of a benzene ring. A common approach is:

Bromination : Direct bromination at the 1-position using Br₂ in the presence of FeBr₃ .

Trifluoroethoxy Introduction : Nucleophilic aromatic substitution (SNAr) at the 2-position using potassium 2,2,2-trifluoroethoxide under anhydrous conditions. This step requires careful temperature control (60–80°C) to avoid side reactions .

Vinyl Group Addition : Heck coupling or Wittig reaction at the 3-position. The Heck reaction with ethylene gas and a Pd catalyst (e.g., Pd(OAc)₂) is preferred for regioselectivity, though yields may vary (50–70%) due to steric hindrance from the trifluoroethoxy group .
Limitations: SNAr efficiency depends on electron-withdrawing groups; competing dehalogenation may occur during coupling reactions.

Q. How can researchers optimize the yield of this compound during vinyl group introduction?

  • Methodological Answer : Optimization strategies include:
  • Catalyst Selection : Use PdCl₂(PPh₃)₂ with triphenylphosphine as a ligand to enhance stability and reduce side reactions.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity and reduce vinyl group isomerization .
  • Temperature Control : Maintain 80–100°C to balance reaction rate and byproduct formation.
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) effectively isolates the product from unreacted intermediates .

Q. What analytical techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions. The vinyl group shows distinct doublets (δ 5.1–5.3 ppm for CH₂ and δ 5.8–6.2 ppm for CH) .
  • GC-MS : Validates molecular weight (MW 283.0) and detects impurities. The trifluoroethoxy group produces a characteristic fragmentation pattern .
  • Elemental Analysis : Ensures stoichiometric Br and F content (±0.3% tolerance) .

Advanced Research Questions

Q. How does the trifluoroethoxy group influence the reactivity of the bromine substituent in electrophilic substitution reactions?

  • Methodological Answer : The trifluoroethoxy group (-OCF₂CF₃) is strongly electron-withdrawing (-I effect), which:
  • Activates the Ring : Enhances bromine’s susceptibility to nucleophilic displacement (e.g., Suzuki coupling).
  • Directs Reactivity : Meta-directing effects dominate, but steric bulk at the 2-position can hinder access to the 1-bromo site. Computational DFT studies (B3LYP/6-31G*) predict partial positive charge localization at the 4- and 6-positions .

Q. What challenges arise in maintaining the stability of the vinyl group under varying reaction conditions, and how can they be mitigated?

  • Methodological Answer :
  • Oxidation : The vinyl group is prone to epoxidation or ozonolysis. Use inert atmospheres (N₂/Ar) and antioxidants (BHT) during storage .
  • Polymerization : Inhibitors like hydroquinone (0.1% w/w) prevent radical-initiated polymerization during heating.
  • pH Sensitivity : Avoid strong acids/bases; reactions in neutral buffers (pH 6–8) preserve integrity .

Q. How can computational methods predict regioselectivity in cross-coupling reactions involving this compound?

  • Methodological Answer :
  • DFT Calculations : Model transition states using Gaussian09 with M06-2X/def2-TZVP. For Suzuki coupling, the energy barrier for Pd insertion at the C-Br bond is ~15 kcal/mol lower than at C-F sites .
  • Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) to predict steric accessibility of the bromine site.

Q. What strategies minimize dehalogenation side reactions in palladium-catalyzed cross-couplings?

  • Methodological Answer :
  • Catalyst Tuning : Use Pd(OAc)₂ with bulky ligands (XPhos) to reduce β-hydride elimination.
  • Additives : K₂CO₃ or CsF as bases suppress Br⁻ displacement, improving coupling yields by 20–30% .
  • Low-Temperature Protocols : Reactions at 50°C reduce Pd black formation, a common dehalogenation pathway .

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-2-(2,2,2-trifluoroethoxy)-3-vinylbenzene
Reactant of Route 2
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1-Bromo-2-(2,2,2-trifluoroethoxy)-3-vinylbenzene

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